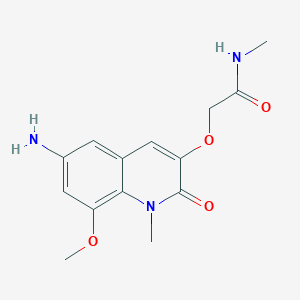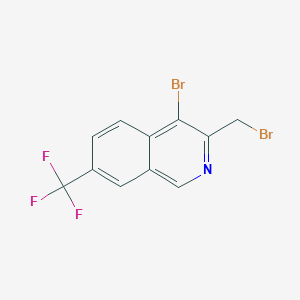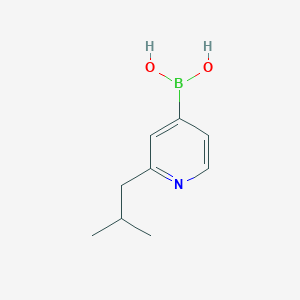
(2-Isobutylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isobutylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group at the 2-position and a boronic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutylpyridin-4-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture of water and organic solvents
Temperature: Typically between 50°C to 100°C
Industrial Production Methods
Industrial production of this compound may involve similar Suzuki–Miyaura coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(2-Isobutylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate
Reduction: Formation of the corresponding borane
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include boronic esters, boronates, and various substituted pyridine derivatives .
科学的研究の応用
(2-Isobutylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of (2-Isobutylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-donating properties of the pyridine ring and the steric effects of the isobutyl group.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Isobutylpyridin-4-yl)boronic acid is unique due to the presence of the isobutyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. Additionally, the pyridine ring enhances the electron density at the boron center, making it more reactive in certain transformations compared to other boronic acids .
特性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC名 |
[2-(2-methylpropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7,12-13H,5H2,1-2H3 |
InChIキー |
JSMGCWZNVYPQEM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)CC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


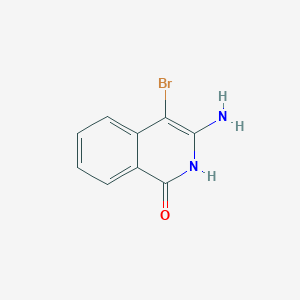
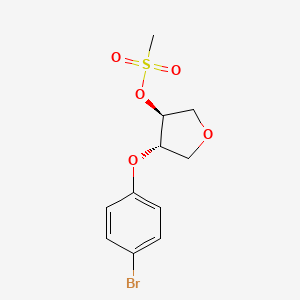
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
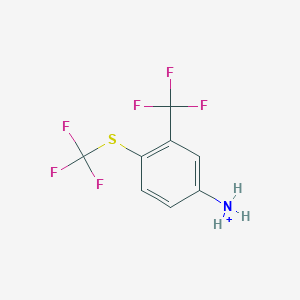
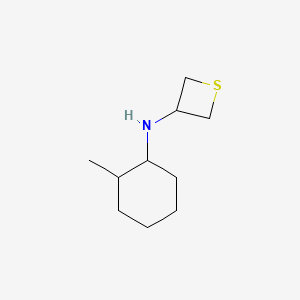
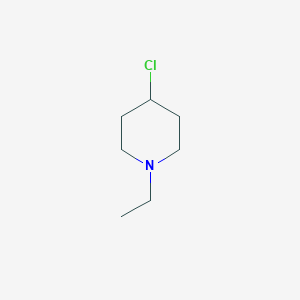
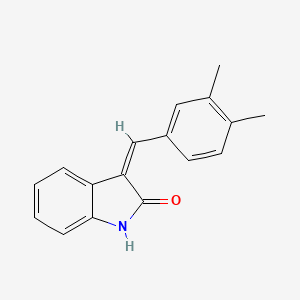
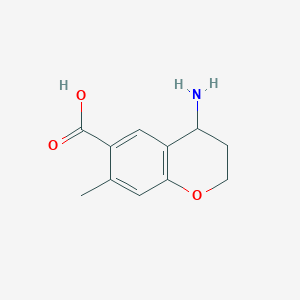
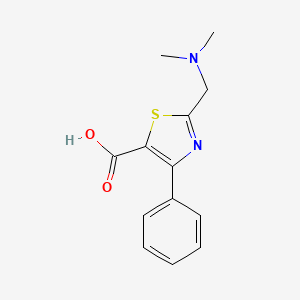
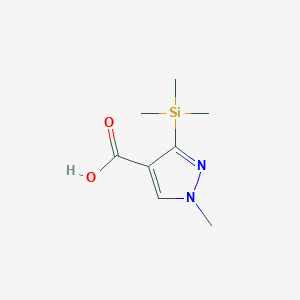
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
![7-Chloroimidazo[1,2-c]pyrimidin-2-amine](/img/structure/B15225238.png)
